

How to increase the yield of purified recombinant DGAT protein?

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Technical Support Center: Purified Recombinant DGAT Protein

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of purified recombinant Diacylglycerol Acyltransferase (DGAT) protein.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in expressing and purifying recombinant DGAT protein?

A1: DGATs are integral membrane proteins, which presents several challenges. The primary difficulties include low expression levels, protein misfolding and aggregation into inclusion bodies, and the need for detergents to solubilize the protein from the cell membrane, which can affect its stability and activity.^{[1][2]} Additionally, DGATs can be prone to degradation by host cell proteases.^[2]

Q2: Which expression system is best for producing recombinant DGAT?

A2: The optimal expression system can depend on the specific DGAT isoform and the downstream application.

- *E. coli* is a common starting point due to its rapid growth, low cost, and well-established genetics.^{[3][4]} However, as a prokaryotic system, it lacks the machinery for complex post-

translational modifications and can lead to the formation of inclusion bodies for membrane proteins like DGAT.[4]

- Yeast (e.g., *Pichia pastoris*, *Saccharomyces cerevisiae*) is a good alternative as it is a eukaryotic system capable of some post-translational modifications and can sometimes handle membrane proteins better than *E. coli*. [3][4] *Pichia pastoris* has been successfully used for the expression of various membrane proteins. [3]
- Insect cells (e.g., Sf9, Hi5) using the baculovirus expression system are another excellent choice for complex proteins, offering high yields and proper folding. [4]
- Mammalian cells (e.g., HEK293, CHO) provide the most native-like environment for mammalian DGATs, ensuring correct folding and post-translational modifications, but at a higher cost and with more complex cultivation requirements. [1][4]

Q3: What is the role of fusion tags in improving DGAT yield?

A3: Fusion tags are crucial for improving the yield of purified DGAT in several ways:

- Enhanced Expression and Solubility: Tags like Maltose Binding Protein (MBP) can improve the solubility of the fusion protein, preventing aggregation. [2][5]
- Simplified Purification: Affinity tags such as polyhistidine (His-tag) and Glutathione S-transferase (GST) allow for efficient capture and purification of the recombinant protein using affinity chromatography. [1][3]
- Detection: Tags can also serve as epitopes for antibodies, facilitating detection by Western blotting.

Troubleshooting Guide

This guide addresses specific issues that may arise during the expression and purification of recombinant DGAT.

Problem	Possible Cause(s)	Suggested Solution(s)
Low or No Expression	Codon bias between the DGAT gene and the expression host.	Synthesize the gene with codons optimized for the chosen expression host (e.g., <i>E. coli</i>).
Toxicity of the DGAT protein to the host cells.	Use a tightly regulated promoter (e.g., pBAD, pLemo) to control expression levels. Lower the induction temperature (e.g., 16-25°C) and inducer concentration (e.g., IPTG).	
Inefficient transcription or translation.	Ensure the expression vector has a strong promoter (e.g., T7).[3] Optimize the ribosome binding site (RBS) sequence.	
Protein in Inclusion Bodies (Insoluble)	Misfolding and aggregation due to the hydrophobic nature of DGAT.	Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in proper folding.
High expression rate overwhelming the cellular folding machinery.	Lower the expression temperature and inducer concentration to slow down protein synthesis.	
Formation of inclusion bodies can sometimes protect from proteolysis.	Consider purifying from inclusion bodies. This involves solubilizing the inclusion bodies with strong denaturants (e.g., urea, guanidinium HCl) followed by refolding protocols.	
Protein Degradation	Proteolytic cleavage by host cell proteases.	Use protease-deficient host strains (e.g., <i>E. coli</i> BL21(DE3) is deficient in Lon and OmpT proteases).[6] Add a cocktail of

protease inhibitors during cell lysis and purification.

Instability of the purified protein.

Perform all purification steps at 4°C. Add stabilizing agents to the buffers, such as glycerol (5-20%), and a mild non-ionic detergent.

Low Yield After Purification

Inefficient cell lysis and solubilization of the membrane-bound DGAT.

Test different lysis methods (e.g., sonication, French press, chemical lysis). Screen a panel of detergents (e.g., Triton X-100, DDM, LDAO) to find the one that best solubilizes DGAT while maintaining its stability. [2]

Poor binding to the affinity resin.

Ensure the affinity tag is accessible and not buried within the protein structure. Check the pH and composition of the binding buffer. For His-tags, ensure no EDTA is present. For GST-tags, add DTT to prevent aggregation.

Protein loss during wash steps.

Use less stringent wash buffers. Reduce the number and volume of wash steps.

Inefficient elution from the column.

Optimize the elution conditions (e.g., increase imidazole concentration for His-tags, glutathione concentration for GST-tags).

Data Presentation: Impact of Optimization Strategies on Protein Yield

The following table summarizes the potential impact of various optimization strategies on the yield of purified recombinant DGAT protein, based on findings from literature on membrane protein expression.

Strategy	Condition A (Non-Optimized)	Yield (mg/L)	Condition B (Optimized)	Yield (mg/L)	Fold Increase	Reference
Codon Optimization	Native tung tree DGAT1 cDNA in E. coli	< 0.1	Codon-optimized DGAT1 for E. coli	0.5 - 1.0	5-10x	Hypothetical based on[2]
Expression Temperature	Induction at 37°C	Insoluble	Induction at 18°C	Soluble fraction detected	N/A (Qualitative)	Based on[2][5]
Fusion Tag	No fusion tag	Undetectable	MBP-DGAT1-His6	~0.2 (partially purified)	N/A	Based on[2]
Detergent Solubilization	No detergent	Insoluble pellet	1% Triton X-100 or 0.5% SDS	Solubilized	N/A (Qualitative)	Based on[2][5]

Note: The yields are estimates and can vary significantly based on the specific DGAT protein, expression system, and experimental conditions.

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis

- Obtain the amino acid sequence of the target DGAT protein.

- Use a codon optimization tool (online or software-based) to design a synthetic gene optimized for the chosen expression host (e.g., *E. coli* K12). These tools replace rare codons with more frequently used ones in the host organism to improve translation efficiency.
- Synthesize the optimized gene through a commercial vendor.
- Clone the synthetic gene into a suitable expression vector (e.g., pET-28a for N-terminal His-tag).

Protocol 2: Small-Scale Expression Trials in *E. coli***

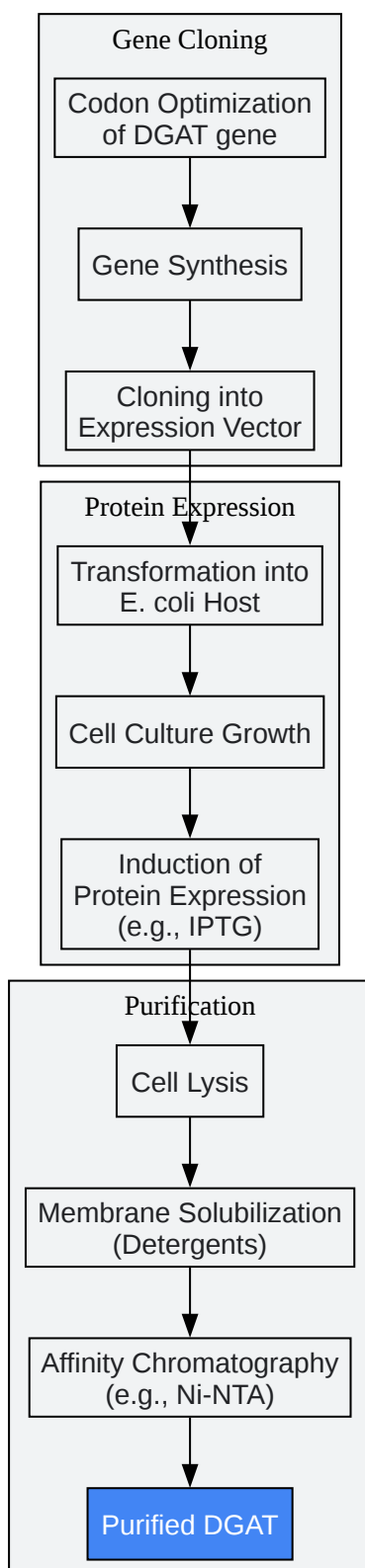
- Transform the expression plasmid into a suitable *E. coli* strain (e.g., BL21(DE3)).
- Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony. Grow overnight at 37°C with shaking.
- Inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1. Grow at 37°C with shaking.
- Monitor the OD600. When it reaches 0.6-0.8, cool the culture to the desired induction temperature (e.g., 18°C).
- Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM). Take a 1 mL sample for "uninduced" analysis.
- Incubate at the lower temperature (e.g., 18°C) for 16-20 hours with shaking.
- Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
- Analyze the expression by SDS-PAGE and Western blot.

Protocol 3: Protein Solubilization and Affinity Purification

- Resuspend the cell pellet from a 1 L culture in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and a protease inhibitor cocktail).
- Lyse the cells by sonication on ice.

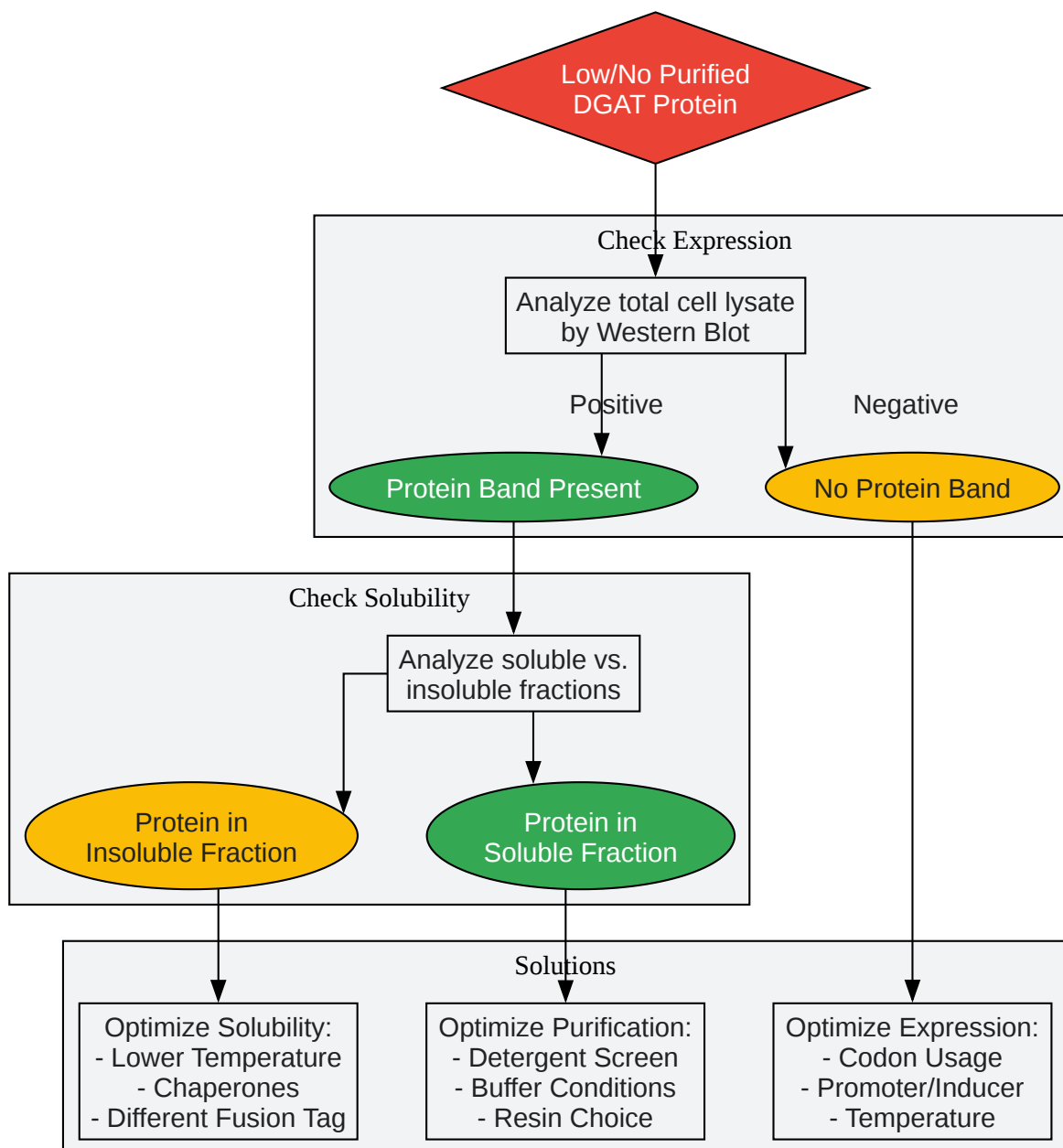
- Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the inclusion bodies and cell debris.
- Separate the supernatant (soluble fraction).
- Resuspend the pellet in lysis buffer containing a detergent (e.g., 1% Triton X-100). Incubate with gentle agitation for 1 hour at 4°C to solubilize membrane proteins.
- Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the insoluble debris.
- Incubate the supernatant (solubilized membrane fraction) with pre-equilibrated Ni-NTA affinity resin for 1-2 hours at 4°C.
- Load the resin onto a column and wash with 10-20 column volumes of wash buffer (lysis buffer containing 20 mM imidazole and a lower concentration of the detergent).
- Elute the protein with elution buffer (lysis buffer containing 250-500 mM imidazole and detergent).
- Analyze all fractions by SDS-PAGE to assess purity and yield.

Visualizations



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Caption: Workflow for recombinant DGAT protein production.



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Caption: Troubleshooting decision tree for low DGAT yield.

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